molecular formula C17H19N3 B5020787 4-(1-butyl-1H-1,3-benzodiazol-2-yl)aniline

4-(1-butyl-1H-1,3-benzodiazol-2-yl)aniline

Cat. No.: B5020787
M. Wt: 265.35 g/mol
InChI Key: PCPBTVBODXPTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-butyl-1H-1,3-benzodiazol-2-yl)aniline is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The compound features a benzimidazole ring fused with a benzene ring and an aniline group attached to the benzimidazole ring. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)aniline typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using butyl halides in the presence of a base such as potassium carbonate to introduce the butyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-butyl-1H-1,3-benzodiazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(1-butyl-1H-1,3-benzodiazol-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • **Industry

Properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-2-3-12-20-16-7-5-4-6-15(16)19-17(20)13-8-10-14(18)11-9-13/h4-11H,2-3,12,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPBTVBODXPTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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